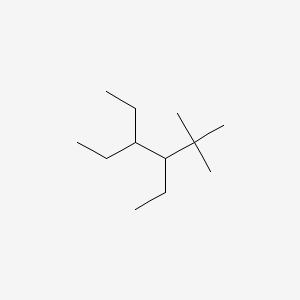

3,4-Diethyl-2,2-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62199-89-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,4-diethyl-2,2-dimethylhexane |

InChI |

InChI=1S/C12H26/c1-7-10(8-2)11(9-3)12(4,5)6/h10-11H,7-9H2,1-6H3 |

InChI Key |

ZAKPEOVUOZWBNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C₁₂H₂₆. As a member of the alkane family, it is a nonpolar molecule, characterized by single bonds between its carbon atoms. Understanding the physical properties of this and similar branched alkanes is crucial in various fields, including petrochemical research, toxicology, and as reference standards in analytical chemistry. This guide provides a summary of the known physical properties of this compound, details the experimental protocols for their determination, and presents logical workflows for its analysis and potential toxicological pathways.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be identified. The following table summarizes the available and predicted data. For context, typical values for other C₁₂ alkanes are included to provide an estimated range for this compound's properties.

| Physical Property | Value for this compound | General Range for C₁₂ Alkanes |

| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol | ~170.33 g/mol |

| CAS Number | 62199-89-7 | Varied |

| Boiling Point | Data not readily available (expected to be lower than n-dodecane due to branching) | n-dodecane: 216 °C. Branching generally lowers the boiling point.[1][2][3] |

| Melting Point | Data not readily available (predicting for branched alkanes is complex) | n-dodecane: -9.6 °C. Highly branched, symmetrical molecules can have higher melting points.[1] |

| Density | Data not readily available (expected to be less than water and n-dodecane) | n-dodecane: ~0.749 g/cm³ at 20°C. Branching can decrease density.[4][5] |

| Refractive Index | Data not readily available | n-dodecane: ~1.4216 at 20°C.[6] |

| Solubility in Water | Insoluble | Generally insoluble in water.[7][8][9][10] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents | Generally soluble in nonpolar organic solvents.[10] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[11][12][13][14][15]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Bunsen burner or other heat source

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, with the sample positioned in the main body of the tube.

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[16][17][18][19]

Apparatus:

-

Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are present.

-

The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is placed in a thermostatic bath to bring it to a constant, known temperature (e.g., 20°C).

-

The pycnometer is removed from the bath, dried thoroughly on the outside, and weighed again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent when it enters the liquid.[20][21][22][23][24]

Apparatus:

-

Abbe Refractometer

-

Light source (often built-in)

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Soft tissue paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with a soft tissue.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prism is closed and locked.

-

The light source is positioned to illuminate the prism.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, resulting in a sharp line.

-

The adjustment knob is then used to bring the boundary line exactly to the center of the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded.

Visualization of Analytical and Toxicological Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a primary analytical technique for the separation and identification of volatile and semi-volatile organic compounds like branched alkanes.[25][26][27][28] The following diagram illustrates a typical workflow.

Caption: A typical workflow for the analysis of branched alkanes using GC-MS.

Generalized Metabolic and Toxicological Pathway for Alkanes

While specific toxicological data for this compound is not available, the general pathways for alkane metabolism and toxicity involve initial oxidation followed by further metabolic steps.[7][29][30][31][32] This can lead to various cellular effects.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. creative-chemistry.org.uk [creative-chemistry.org.uk]

- 6. matmake.com [matmake.com]

- 7. Alkane - Wikipedia [en.wikipedia.org]

- 8. fvs.com.py [fvs.com.py]

- 9. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chymist.com [chymist.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. ised-isde.canada.ca [ised-isde.canada.ca]

- 17. youtube.com [youtube.com]

- 18. che.utah.edu [che.utah.edu]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 21. hinotek.com [hinotek.com]

- 22. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 23. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. scribd.com [scribd.com]

- 26. researchgate.net [researchgate.net]

- 27. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 28. tdi-bi.com [tdi-bi.com]

- 29. researchgate.net [researchgate.net]

- 30. Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Comparison of Mechanisms of Alkane Metabolism under Sulfate-Reducing Conditions among Two Bacterial Isolates and a Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3,4-Diethyl-2,2-dimethylhexane (CAS Number: 62199-89-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the most current, publicly available information on 3,4-Diethyl-2,2-dimethylhexane. It is important to note that experimentally derived data for this specific isomer is limited. Much of the quantitative data presented is computationally derived, and the experimental protocols are based on general organic chemistry principles.

Introduction

This compound is a saturated acyclic hydrocarbon belonging to the dodecane (B42187) isomer group. With the chemical formula C₁₂H₂₆, it exists as one of the numerous structural isomers of dodecane.[1][2] As a branched alkane, its physical and chemical properties are influenced by its specific molecular structure. This guide provides a summary of its known properties, a proposed synthetic route, and general characterization methodologies. Given its nature as a simple alkane, its direct application in drug development is not documented; however, its properties as a non-polar solvent or an organic building block could be of interest in synthetic chemistry.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 62199-89-7 | PubChem[3] |

| Canonical SMILES | CCC(CC)C(CC)C(C)(C)C | PubChem[3] |

| InChI | InChI=1S/C12H26/c1-7-10(8-2)11(9-3)12(4,5)6/h10-11H,7-9H2,1-6H3 | PubChem[3] |

| InChIKey | ZAKPEOVUOZWBNO-UHFFFAOYSA-N | PubChem[3] |

| XLogP3-AA (LogP) | 5.7 | PubChem (Computed)[3] |

| Topological Polar Surface Area | 0 Ų | PubChem (Computed)[3] |

| Heavy Atom Count | 12 | PubChem (Computed) |

| Complexity | 104 | PubChem (Computed)[3] |

| Boiling Point | Not available | SpringerMaterials (Mentioned)[1] |

Note: The NIST WebBook indicates that thermophysical and thermochemical data may be available through their subscription-based "Web Thermo Tables".[2]

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of this compound are not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for alkane synthesis.

Proposed Synthesis: Grignard Reaction followed by Hydrogenation

A feasible approach to synthesize this compound involves the reaction of a suitable Grignard reagent with a ketone, followed by dehydration and catalytic hydrogenation of the resulting alkene.

Step 1: Synthesis of 3,4-Diethyl-2,2-dimethylhexan-3-ol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise to initiate the formation of the propylmagnesium bromide Grignard reagent.

-

Grignard Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of 4,4-dimethyl-3-hexanone (B99959) in anhydrous diethyl ether is added dropwise with continuous stirring.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,4-diethyl-2,2-dimethylhexan-3-ol.

Step 2: Dehydration of the Alcohol

-

The crude alcohol is mixed with a dehydrating agent, such as a catalytic amount of sulfuric acid or iodine.

-

The mixture is heated to induce elimination of water, leading to the formation of a mixture of isomeric alkenes, primarily 3,4-diethyl-2,2-dimethyl-3-hexene.

-

The alkene product is isolated by distillation.

Step 3: Hydrogenation of the Alkene

-

The purified alkene is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), is added to the solution.[4]

-

The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.[4]

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to yield the final product, this compound.

Purification

The final product can be purified by fractional distillation to remove any remaining starting materials or byproducts.

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight. The mass spectrum of alkanes is characterized by fragmentation patterns corresponding to the loss of alkyl radicals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the different types of protons in the molecule, with integrals corresponding to the number of protons and splitting patterns indicating adjacent protons.

-

¹³C NMR: Would indicate the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy: Would show characteristic C-H stretching and bending vibrations for an alkane.

Mandatory Visualizations

As there are no documented signaling pathways involving this compound, a diagram of the proposed synthetic workflow is provided below.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a specific isomer of dodecane for which detailed experimental data is scarce in publicly accessible literature. The information provided in this guide, including computed properties and a proposed synthetic pathway, serves as a foundational resource for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Spectroscopic Data for C12H26 Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of spectroscopic data for n-dudecane and two of its isomers, 2-methylundecane (B1362468) and 2,2,4,6,6-pentamethylheptane. It includes detailed experimental protocols for key analytical techniques and visual workflows to aid in the understanding of spectroscopic analysis of these C12H26 alkanes.

Introduction to C12H26 Alkanes

Dodecane (C12H26) is a saturated hydrocarbon with 355 possible structural isomers. The linear isomer, n-dodecane, and its branched counterparts are significant components of fuels and lubricants and are often used as solvents or in the synthesis of other organic compounds. Accurate identification and characterization of these isomers are crucial for quality control and research applications. This guide focuses on the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for n-dodecane and the representative branched isomers 2-methylundecane and 2,2,4,6,6-pentamethylheptane.

Spectroscopic Data

The following sections present a comparative summary of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for n-dodecane, 2-methylundecane, and 2,2,4,6,6-pentamethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data of C12H26 Isomers

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| n-Dodecane | ~0.88 | Triplet | -CH₃ |

| ~1.26 | Multiplet | -(CH₂)₁₀- | |

| 2-Methylundecane | ~0.85 | Triplet | C11-H₃ |

| ~0.86 | Doublet | C1-H₃ & C2-CH₃ | |

| ~1.25 | Multiplet | -(CH₂)₈- | |

| ~1.55 | Multiplet | C2-H | |

| 2,2,4,6,6-Pentamethylheptane | ~0.83 | Doublet | C4-CH₃ |

| ~0.90 | Singlet | C1-H₃ & C2-(CH₃)₂ & C6-(CH₃)₂ | |

| ~1.15 | Multiplet | C3-H₂ | |

| ~1.30 | Multiplet | C5-H₂ | |

| ~1.70 | Multiplet | C4-H |

¹³C NMR Spectral Data of C12H26 Isomers

| Compound | Chemical Shift (δ) ppm |

| n-Dodecane | 14.1, 22.7, 29.4, 29.7, 31.9 |

| 2-Methylundecane | 14.1, 22.7, 27.3, 29.4, 29.7, 31.9, 36.6, 39.1 |

| 2,2,4,6,6-Pentamethylheptane | 25.4, 31.1, 31.6, 33.5, 51.1 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alkanes, electron ionization (EI) typically leads to extensive fragmentation.

Major Mass Spectral Fragments (m/z) of C12H26 Isomers [1][2]

| n-Dodecane | 2-Methylundecane[1] | 2,2,4,6,6-Pentamethylheptane[2] |

| 43, 57 (Base Peak), 71, 85 | 43, 57 (Base Peak), 71, 85, 113, 155 | 41, 57 (Base Peak), 71, 85, 113 |

Note: The molecular ion peak (m/z 170) is often weak or absent in the electron ionization mass spectra of long-chain alkanes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For alkanes, the spectra are characterized by C-H stretching and bending vibrations.

Characteristic IR Absorption Bands of C12H26 Isomers

| Vibration Mode | n-Dodecane | 2-Methylundecane | 2,2,4,6,6-Pentamethylheptane[3] |

| C-H Stretch | 2956, 2924, 2854 cm⁻¹ | ~2960-2850 cm⁻¹ | 2955, 2870 cm⁻¹ |

| -CH₂- Bend | 1467 cm⁻¹ | ~1465 cm⁻¹ | 1468 cm⁻¹ |

| -CH₃ Bend | 1378 cm⁻¹ | ~1380 cm⁻¹ | 1395, 1366 cm⁻¹ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation [3]

-

Sample Purity : Ensure the alkane sample is free of particulate matter and paramagnetic impurities.

-

Solvent Selection : Use a deuterated solvent in which the alkane is soluble, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆).

-

Concentration :

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the alkane in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Sample Filtration : Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any suspended particles.

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

Data Acquisition

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Parameters :

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Parameters :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

-

Dilution : Dilute the alkane sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 100-1000 µg/mL.

GC-MS Parameters

-

Gas Chromatograph :

-

Column : Use a nonpolar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet : Split/splitless injector at 250-280 °C.

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 5-10 minutes.

-

-

Mass Spectrometer :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 500.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Solvent Delay : 2-4 minutes to prevent filament damage from the solvent.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid)

-

Salt Plates : Use clean and dry salt plates (e.g., NaCl or KBr).

-

Sample Application : Place one to two drops of the liquid alkane onto the center of one salt plate.

-

Assembly : Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.

Data Acquisition

-

Background Spectrum : Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum : Place the prepared salt plates in the sample holder of the FTIR spectrometer.

-

Parameters :

-

Spectral Range : 4000 to 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of C12H26 alkanes.

References

A Technical Guide to the IUPAC Nomenclature of Highly Branched Alkanes

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach established by the International Union of Pure and Applied Chemistry (IUPAC) for naming highly branched alkanes. A clear and unambiguous nomenclature is critical in scientific research and drug development to ensure precise communication and documentation of molecular structures.

Core Principles of IUPAC Nomenclature for Alkanes

The IUPAC system is a rule-based method designed to provide a unique name for every organic compound.[1] The foundation of naming alkanes, including complex ones, rests on several key principles:

-

Parent Chain Identification: The primary step is to identify the longest continuous chain of carbon atoms. This chain forms the base name of the alkane (e.g., hexane (B92381) for a 6-carbon chain, heptane (B126788) for a 7-carbon chain).[2]

-

Substituent Identification: Any carbon groups attached to the parent chain are considered substituents or "branches."[3]

-

Numbering the Parent Chain: The parent chain is numbered to assign the lowest possible locants (numbers) to the substituents.[2] If there are multiple substituents, numbering starts from the end that is closest to the first branch point.[3]

-

Alphabetical Ordering: Substituents are listed in alphabetical order in the final name, irrespective of their position on the parent chain. Prefixes like "di-," "tri-," and "tetra-," used when a substituent appears more than once, are ignored for alphabetization purposes. However, prefixes like "iso-" are considered part of the name.[2][3]

Step-by-Step Systematic Naming Workflow

For highly branched alkanes, a rigorous, step-by-step process is essential. The logical workflow for applying IUPAC rules can be visualized as follows.

Caption: Workflow for IUPAC naming of branched alkanes.

Nomenclature of Complex Substituents

A defining feature of highly branched alkanes is the presence of complex, or branched, substituents. These require a systematic sub-naming process.[4]

Rules for Naming Complex Substituents:

-

Numbering: The carbon atom of the substituent that is directly attached to the parent chain is always designated as carbon #1.[5][6]

-

Longest Chain: From carbon #1, identify the longest continuous carbon chain within the substituent itself.[7]

-

Naming: Name this chain as an alkyl group (ending in "-yl"). Then, name any smaller groups attached to this chain, indicating their positions with numbers from this sub-chain.[5]

-

Parentheses: The entire name of the complex substituent is enclosed in parentheses.[6][7]

-

Alphabetization: For alphabetizing purposes, the first letter of the complete name inside the parentheses is used. For example, "(1,2-dimethylpropyl)" is alphabetized under "d".[5]

For instance, the substituent -CH(CH₃)CH₂CH₃ is named by numbering from the point of attachment. The longest chain is four carbons (a butyl group), but the longest chain starting from the attachment point is a three-carbon chain (propyl). A methyl group is on carbon #1 of this propyl chain. Therefore, the systematic name is (1-methylpropyl) .

If multiple identical complex substituents are present, prefixes such as bis- (for two), tris- (for three), and tetrakis- (for four) are used instead of di-, tri-, and tetra-.[5]

Physical Properties of Branched Alkanes

Branching has a significant impact on the physical properties of alkanes, primarily due to its effect on intermolecular van der Waals forces.[8] Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[9]

| Isomer (Formula: C₅H₁₂) | Structure | Boiling Point (°C) | Melting Point (°C) |

| Pentane | Straight-chain | 36.1 | -130 |

| Isopentane (2-Methylbutane) | Branched | 27.7 | -160 |

| Neopentane (2,2-Dimethylpropane) | Highly Branched | 9.5 | -16 |

Data sourced from multiple references.[9][10][11]

Observations:

-

Boiling Point: The boiling point decreases as branching increases. This is because the reduced surface area weakens the London dispersion forces between molecules, requiring less energy to overcome them.[8][9]

-

Melting Point: The trend for melting points is less straightforward. Highly symmetrical molecules, like neopentane, can pack more efficiently into a crystal lattice, resulting in a significantly higher melting point compared to their less symmetrical isomers.[9]

Experimental Protocols: Separation and Identification

The analysis of highly branched alkanes is crucial in fields like petroleum chemistry and drug metabolite identification. Due to their similar chemical properties, separating and identifying isomers can be challenging.

Key Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for separating volatile compounds like alkane isomers.[12] Mass spectrometry (MS) then provides identification based on mass-to-charge ratio and fragmentation patterns.

Detailed Protocol Outline:

-

Sample Preparation:

-

The sample containing the mixture of branched alkanes is dissolved in a suitable volatile, non-polar solvent (e.g., hexane or dichloromethane).

-

The concentration is adjusted to fall within the linear range of the detector (typically in the parts-per-million range).

-

An internal standard may be added for quantitative analysis.

-

-

Gas Chromatography (GC) Separation:

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, where it is vaporized.

-

Separation Column: The vaporized sample is carried by an inert carrier gas (e.g., helium, nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of the isomers between the mobile (gas) and stationary phases. Less branched, more volatile alkanes typically elute first.[12]

-

Temperature Program: The oven temperature is programmed to ramp up over time. This allows for the separation of compounds with a wide range of boiling points, starting with the most volatile and progressing to the least volatile.

-

-

Mass Spectrometry (MS) Identification:

-

Ionization: As compounds elute from the GC column, they enter the MS ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

-

Data Analysis:

-

The retention time from the GC provides one level of identification.

-

The mass spectrum provides a molecular fingerprint. The molecular ion peak (if present) indicates the molecular weight, and the fragmentation pattern is compared against spectral libraries (e.g., NIST) for confident identification of the specific branched alkane isomer. Other advanced techniques like 2D NMR spectroscopy can also be used for detailed characterization.[13]

-

References

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. organicmystery.com [organicmystery.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 12.3 Branched-Chain Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. vurup.sk [vurup.sk]

- 13. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of 3,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the thermodynamic stability of the branched alkane 3,4-Diethyl-2,2-dimethylhexane. In the absence of direct experimental data for this specific isomer of dodecane (B42187) (C₁₂H₂₆), this report leverages the well-established Benson group additivity method to estimate its standard enthalpy of formation. A comparative analysis with other C₁₂H₂₆ isomers, including the linear n-dodecane and the highly branched 2,2,4,4-tetramethylhexane (B12641242), is presented to contextualize its relative thermodynamic stability. Furthermore, this guide outlines the general experimental and computational methodologies employed in determining the thermodynamic properties of branched alkanes, offering a comprehensive resource for researchers in the field.

Introduction

The thermodynamic stability of hydrocarbons is a critical parameter in various scientific and industrial applications, including fuel development, lubrication technologies, and as reference compounds in drug development and chemical synthesis. Branched alkanes, in particular, exhibit a wide range of stabilities influenced by their molecular structure. Increased branching generally leads to greater thermodynamic stability, primarily due to the stabilizing effects of tertiary and quaternary carbon centers. This guide focuses on a specific C₁₂H₂₆ isomer, this compound, to elucidate its thermodynamic properties through established theoretical methods.

Estimated Thermodynamic Properties of this compound

Due to the absence of experimentally determined thermodynamic data for this compound in publicly accessible databases such as the NIST WebBook, this report utilizes the Benson group additivity method to estimate its standard enthalpy of formation (ΔHf°). This method is a robust and widely used technique for approximating the thermochemical properties of organic molecules by summing the contributions of their constituent functional groups.[1][2]

Table 1: Estimated Standard Enthalpy of Formation of this compound and Comparison with Isomers

| Compound | Structure | Method | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| This compound |

| Benson Group Additivity | -288.5 |

| n-Dodecane |

| Experimental | -291.0 ± 1.8 |

| 2,2,4,4-Tetramethylhexane |

| Benson Group Additivity | -295.3 |

Note: Experimental value for n-dodecane is from the NIST Chemistry WebBook. Values for this compound and 2,2,4,4-tetramethylhexane are calculated using the Benson group additivity method.

The estimated standard enthalpy of formation for this compound is -288.5 kJ/mol. This value is slightly less negative than that of the linear isomer, n-dodecane (-291.0 kJ/mol), suggesting that under standard conditions, this compound is slightly less thermodynamically stable than n-dodecane. However, it is more stable than many other hypothetical, more strained isomers. The highly branched isomer, 2,2,4,4-tetramethylhexane, is estimated to be the most stable of the three, with a calculated ΔHf° of -295.3 kJ/mol. This trend is consistent with the general principle that increased branching in alkanes leads to greater thermodynamic stability.[3][4]

Methodologies for Determining Thermodynamic Properties

Experimental Protocols

While specific experimental data for this compound is unavailable, the following are standard experimental techniques used to determine the thermodynamic properties of branched alkanes:

-

Oxygen Bomb Calorimetry: This is the primary method for determining the enthalpy of combustion (ΔHc°). A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change is precisely measured. The standard enthalpy of formation (ΔHf°) can then be calculated from the enthalpy of combustion using Hess's Law.

-

Heat Capacity Measurements: The heat capacity (Cp) of a substance can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC). These measurements are crucial for determining the entropy (S°) and for correcting enthalpy and Gibbs free energy values to different temperatures.

Computational Protocols: Benson Group Additivity Method

The Benson group additivity method is a powerful and widely used computational technique for estimating the thermochemical properties of molecules in the gas phase.[1][2] The fundamental principle is that the properties of a molecule can be approximated by summing the contributions of its constituent groups.

The standard enthalpy of formation (ΔHf°) is calculated as follows:

ΔHf° = Σ (ni * ΔHf,i°) + C

Where:

-

ni is the number of times a particular group 'i' appears in the molecule.

-

ΔHf,i° is the enthalpy contribution of group 'i'.

-

C represents any necessary corrections for non-additive effects such as ring strain or steric interactions.

The application of this method to this compound is detailed below.

Visualization of Methodologies and Concepts

Benson Group Additivity Workflow for this compound

The following diagram illustrates the process of breaking down the this compound molecule into its constituent Benson groups for the calculation of its enthalpy of formation.

Caption: Workflow for estimating the enthalpy of formation of this compound using the Benson group additivity method.

Relationship Between Molecular Structure and Thermodynamic Stability

The thermodynamic stability of alkane isomers is directly influenced by their degree of branching. The following diagram illustrates this relationship.

Caption: The relationship between the degree of branching in C₁₂H₂₆ isomers and their relative thermodynamic stability.

Conclusion

This technical guide has provided a comprehensive analysis of the thermodynamic stability of this compound. Through the application of the Benson group additivity method, its standard enthalpy of formation has been estimated, allowing for a comparative stability analysis with its isomers. While direct experimental data remains elusive, the methodologies and theoretical frameworks presented here offer a robust approach for understanding and predicting the thermodynamic properties of this and other complex branched alkanes. This information is valuable for researchers and professionals in fields where the energetic properties of hydrocarbons are of paramount importance.

References

A Technical Guide to the Physicochemical Characterization of 3,4-Diethyl-2,2-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 3,4-Diethyl-2,2-dimethylhexane, with a focus on its boiling and melting points. Due to the limited availability of experimental data in public literature, this document emphasizes the standardized methodologies for determining these critical parameters.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[2] |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 62199-89-7 | NIST[1] |

| Boiling Point | Data not publicly available | SpringerMaterials (Referenced in PubChem)[2] |

| Melting Point | Data not publicly available |

Experimental Protocols

The following sections detail the standard laboratory procedures for the experimental determination of the boiling and melting points of an organic compound such as this compound.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[3] The apparatus is designed to allow for uniform heating of a heat-transfer fluid (typically mineral oil) through convection currents, ensuring a gradual and consistent temperature increase around the sample.[3][4]

Apparatus and Materials:

-

Thiele Tube

-

Heat-transfer fluid (e.g., mineral oil)

-

Thermometer (-10 to 200°C range)

-

Small test tube (Durham tube or 6x50 mm test tube)

-

Capillary tube (sealed at one end)

-

Rubber band or slice of rubber tubing

-

Bunsen burner or microburner

-

Sample of this compound (~0.5 mL)

-

Clamps and stand

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample. Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[3]

-

Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the bulb of the thermometer. Ensure the rubber band is positioned above the level of the heat-transfer fluid to prevent it from dissolving or snapping in the hot oil.[3][5]

-

Mounting in Thiele Tube: Insert the thermometer and sample assembly into the Thiele tube, which should be filled with mineral oil to a level just above the upper opening of the side arm.[6] The sample should be positioned roughly in the middle of the main body of the tube.[3]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[3][5] This will initiate convection currents that circulate the oil, providing a uniform temperature.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[3] As the liquid approaches its boiling point, the vapor pressure of the sample will increase, leading to a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.[5][6]

-

Boiling Point Determination: Once a vigorous and continuous stream of bubbles is observed, remove the heat source.[3] The apparatus will begin to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[4][5] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

-

Repeatability: For accuracy, allow the apparatus to cool significantly and repeat the determination. Consistent values should be obtained.

Determination of Melting Point using a Mel-Temp Apparatus

For compounds that are solid at room temperature, a Mel-Temp apparatus or a similar device is used to determine the melting point range.[7] The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquefied.[7] A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Apparatus and Materials:

-

Mel-Temp or similar melting point apparatus

-

Capillary tubes (open at one end)

-

Sample of the solid compound

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[8]

-

Packing the Sample: To move the solid to the sealed bottom of the tube, tap the bottom of the capillary on a hard surface or drop it through a long glass tube onto the benchtop.[8][9] The packed sample should have a height of about 2-3 mm.[9]

-

Placing the Sample in the Apparatus: Insert the capillary tube into one of the sample slots in the heating block of the Mel-Temp apparatus.[9][10]

-

Heating: Turn on the apparatus and set the heating rate. If the approximate melting point is unknown, a rapid determination can be performed first by heating quickly.[9] For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to about 1-2°C per minute.[9]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid is observed. Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid.[8][9] The recorded melting point is this temperature range.

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement with a fresh sample.[9]

Mandatory Visualization

The following diagram illustrates the key stages in the experimental workflow for determining the boiling point of a liquid sample using the Thiele tube method.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

- 1. hexane, 3,4-diethyl-2,2-dimethyl- [webbook.nist.gov]

- 2. This compound | C12H26 | CID 53428778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chymist.com [chymist.com]

- 7. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 8. youtube.com [youtube.com]

- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 10. thomassci.com [thomassci.com]

A Technical Guide to Procuring and Utilizing Branched Alkane Standards for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the procurement and application of the branched alkane standard, 3,4-Diethyl-2,2-dimethylhexane. Our investigation into the commercial availability of this specific compound reveals that it is not readily offered as an analytical standard by major chemical suppliers. However, a closely related structural isomer, 3,4-Dimethylhexane, is widely available and can serve as a suitable alternative for many research and development applications.

This guide provides a comprehensive overview of the available alternative, its procurement details, and generalized experimental protocols for its use, tailored for professionals in drug development and scientific research.

Availability of this compound

Searches for this compound (CAS No. 62199-89-7) across a range of chemical and laboratory suppliers did not yield any commercial sources for this compound as a certified analytical standard. While the substance is documented in chemical databases, it does not appear to be in routine production for sale as a reference material.

Recommended Alternative: 3,4-Dimethylhexane

Given the unavailability of the primary target compound, we recommend 3,4-Dimethylhexane (CAS No. 583-48-2) as a viable alternative. This compound shares a similar branched alkane structure and is readily available from several reputable suppliers as a high-purity analytical standard.

Data Presentation: Commercially Available 3,4-Dimethylhexane Standards

The following table summarizes the quantitative data for commercially available 3,4-Dimethylhexane analytical standards from various suppliers.

| Supplier | Product Number | Purity (Assay) | Format | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Sigma-Aldrich | 40512 | ≥99.0% (GC)[1] | Neat | C₈H₁₈ | 114.23[1] | 583-48-2[1] |

| Thermo Scientific | AA19387AP | 97%[2] | Liquid | C₈H₁₈ | 114.232[2] | 583-48-2[2] |

| Santa Cruz Biotechnology | sc-227281 | Not Specified | Liquid | C₈H₁₈ | 114.23[3] | 583-48-2[3] |

| TCI America | D1228 | >97.0% (GC) | Liquid | C₈H₁₈ | 114.23 | 583-48-2 |

Experimental Protocols

While specific experimental protocols for this compound are not available due to its commercial scarcity, the following are detailed, generalized methodologies for the analysis of branched alkanes like 3,4-Dimethylhexane, using common analytical techniques.

Gas Chromatography (GC) Protocol for Branched Alkane Analysis

Gas chromatography is a primary technique for the separation and analysis of volatile and semi-volatile compounds such as branched alkanes.

Objective: To separate and quantify 3,4-Dimethylhexane in a sample matrix.

Materials and Reagents:

-

3,4-Dimethylhexane analytical standard

-

High-purity solvent (e.g., Hexane or Pentane) for sample dilution

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

A non-polar capillary column (e.g., DB-5ht, Rtx-5MS) is recommended for separating alkanes based on boiling points.[4]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 3,4-Dimethylhexane by accurately weighing a known amount of the standard and dissolving it in a specific volume of the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Dissolve or dilute the sample containing the analyte in the same solvent used for the standards to a concentration within the calibration range.

-

-

GC Instrument Parameters (Example):

-

Injection Port Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase to 200 °C at a rate of 10 °C/min

-

Hold at 200 °C for 5 minutes

-

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample(s).

-

Identify the 3,4-Dimethylhexane peak in the sample chromatogram by comparing its retention time with that of the standards.

-

Quantify the amount of 3,4-Dimethylhexane in the sample using the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules, including branched alkanes.

Objective: To confirm the structure and purity of a 3,4-Dimethylhexane standard.

Materials and Reagents:

-

3,4-Dimethylhexane analytical standard

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the 3,4-Dimethylhexane standard in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

-

NMR Spectrometer Setup:

-

Data Analysis:

-

¹H NMR: Protons on branched alkanes typically appear in the upfield region (δ 0.5-2.0 ppm).[7] The chemical shift and splitting patterns will be characteristic of the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups in the molecule.

-

¹³C NMR: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the type of carbon (primary, secondary, tertiary).

-

2D NMR: COSY spectra will show correlations between coupled protons, helping to establish the connectivity of the carbon backbone. HSQC will correlate each proton signal to its directly attached carbon.

-

Mandatory Visualizations

Logical Workflow for Standard Selection

The following diagram illustrates the decision-making process when a primary analytical standard is unavailable.

Caption: Decision workflow for selecting an analytical standard.

Experimental Workflow for Branched Alkane Analysis

The diagram below outlines a typical experimental workflow for the analysis of a branched alkane standard using gas chromatography.

References

- 1. 3,4-Dimethylhexane analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,4-Dimethylhexane, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Navigating the Landscape of Branched C12 Alkanes: A Technical Guide for Researchers

For scientists and professionals in drug development, the selection of high-purity, well-characterized excipients is paramount. Branched C12 alkanes, particularly isododecane, are increasingly utilized as versatile solvents and emollients in a range of pharmaceutical and research applications. This in-depth guide provides a technical overview of commercially available branched C12 alkanes, their synthesis, and their applications, with a focus on providing researchers with the data and methodologies necessary for informed decision-making.

Chemical Suppliers and Product Specifications

A number of chemical suppliers offer branched C12 alkanes, with isododecane being the most prominent. These compounds are valued for their inertness, low viscosity, and high purity. Key suppliers include Ningbo Inno Pharmchem, Henan Alfa Chemical, EMCO Chemicals, Haltermann Carless, and Alfa Chemistry. While product specifications can vary, they generally meet high standards required for research and pharmaceutical applications.

It is crucial for researchers to obtain detailed technical data sheets (TDS) and safety data sheets (SDS) from their chosen supplier to ensure the material meets the specific requirements of their application.

Manufacturing Processes of Branched C12 Alkanes

The primary industrial production method for isododecane and other branched C12 alkanes is the oligomerization of isobutene, followed by a hydrogenation step. This process typically yields a mixture of isomers, with 2,2,4,6,6-pentamethylheptane (B104275) being the major component in high-quality isododecane.

The synthesis process can be visualized as a two-step reaction:

Recently, there has been a move towards more sustainable manufacturing practices. Haltermann Carless, for example, offers a bio-based isododecane produced from renewable resources.[1] This process also involves the conversion of a bio-based feedstock into isobutene, which is then subjected to oligomerization and hydrogenation.

Applications in Research and Drug Development

Branched C12 alkanes have found utility in several areas of pharmaceutical sciences due to their favorable physicochemical properties.

As Solvents in Organic Synthesis

The inert and non-polar nature of branched C12 alkanes makes them suitable solvents for a variety of organic reactions. Their low reactivity prevents interference with sensitive reagents and intermediates. While specific, detailed protocols are often reaction-dependent, a general workflow for utilizing a branched C12 alkane as a solvent is outlined below.

In Topical Drug Formulations

Isododecane is widely used as an emollient and solvent in topical drug delivery systems. Its high spreadability, non-greasy feel, and rapid evaporation contribute to elegant and patient-compliant formulations. It can help to dissolve active pharmaceutical ingredients (APIs) and enhance their delivery into the skin.

As Adjuvants in Vaccine Formulations

Branched-chain hydrocarbons are explored as components of oil-in-water emulsions for vaccine adjuvants. These emulsions can help to create a depot effect at the injection site, leading to a slow release of the antigen and an enhanced immune response. While straight-chain alkanes can be irritating, the branched structure of compounds like isododecane is associated with better tolerability.

Experimental Protocols

Detailed experimental protocols are highly specific to the application. Researchers should consult specialized literature for protocols relevant to their specific area of interest. For instance, when using Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of isododecane, the column type, temperature program, and injection parameters must be optimized for the specific mixture being analyzed.

Quantitative Data Summary

The following table summarizes typical physical and chemical properties of isododecane, compiled from various supplier data. It is important to note that these values can vary slightly between suppliers and batches.

| Property | Typical Value | Unit |

| Physical Properties | ||

| Molecular Weight | 170.33 | g/mol |

| Density (@ 20°C) | ~0.74 - 0.75 | g/cm³ |

| Boiling Point | ~175 - 185 | °C |

| Flash Point | ~48 - 54 | °C |

| Viscosity (@ 25°C) | ~1.0 - 1.5 | cP |

| Chemical Specifications | ||

| Purity (Isododecane) | >98% (typically) | % |

| Major Isomer (2,2,4,6,6-Pentamethylheptane) | >80% (in high-purity grades) | % |

| Water Content | <100 | ppm |

| Acidity (as acetic acid) | <10 | ppm |

Conclusion

Branched C12 alkanes, and isododecane in particular, are valuable tools for researchers and drug development professionals. Their well-defined properties, commercial availability from multiple suppliers, and versatility in a range of applications make them a reliable choice for formulation and synthesis work. As with any chemical, it is imperative to source high-quality materials and to have a thorough understanding of their technical specifications to ensure reproducible and reliable results in a research and development setting.

References

A Comprehensive Technical Review of Dodecane Isomers

Introduction

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with 355 structural isomers, each exhibiting unique physicochemical properties. These isomers are significant components of transportation fuels such as gasoline, jet fuel, and diesel. Their molecular structure plays a crucial role in determining fuel properties like ignition quality, viscosity, and emissions. This technical guide provides a detailed literature review on dodecane isomers, focusing on their properties, experimental analysis, and the logical relationships governing their structure.

Physicochemical Properties of Dodecane Isomers

The structural variations among dodecane isomers lead to a wide range of physical and chemical properties. These differences are primarily due to the degree of branching, which affects intermolecular forces (van der Waals forces). Generally, increased branching leads to a lower boiling point and melting point compared to the linear n-dodecane.

Boiling Point and Density

Table 1: Selected Physicochemical Properties of Dodecane Isomers

| Isomer Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) at 20°C |

| n-Dodecane | C12H26 | 216.3 | 0.749 |

| 2-Methylundecane | C12H26 | 210.6 | 0.748 |

| 3-Methylundecane | C12H26 | 210.1 | 0.753 |

| 4-Methylundecane | C12H26 | 209.1 | 0.752 |

| 5-Methylundecane | C12H26 | 209.1 | 0.752 |

| 2,2-Dimethyl-decane | C12H26 | 202.8 | 0.751 |

| 2,3-Dimethyl-decane | C12H26 | 208.9 | 0.765 |

| 2,4-Dimethyl-decane | C12H26 | 205.9 | 0.759 |

| 2,5-Dimethyl-decane | C12H26 | 205.4 | 0.756 |

| 2,6-Dimethyl-decane | C12H26 | 205.7 | 0.756 |

| 2,2,3,3-Tetramethyl-octane | C12H26 | 211.5 | 0.791 |

| 2,2,4-Trimethyl-nonane | C12H26 | 199.6 | 0.756 |

| 2,2,5-Trimethyl-nonane | C12H26 | 197.8 | 0.752 |

| 2,3,4-Trimethyl-nonane | C12H26 | 208.5 | 0.774 |

| 2,3,5-Trimethyl-nonane | C12H26 | 205.8 | 0.767 |

Note: Data is compiled from various sources and may vary slightly depending on experimental conditions.

Experimental Protocols

The synthesis, separation, and identification of dodecane isomers are critical for both fundamental research and industrial applications. Key experimental techniques include catalytic isomerization for synthesis and gas chromatography for separation and analysis.

Synthesis via Catalytic Isomerization

The production of branched dodecane isomers from n-dodecane is often achieved through catalytic isomerization, which is a crucial process in petroleum refining for improving the octane (B31449) number of gasoline.

Experimental Protocol: Isomerization of n-Dodecane

-

Catalyst Preparation: A common catalyst system involves a noble metal (e.g., Platinum) on a solid acid support (e.g., a zeolite like H-ZSM-22 or SAPO-11). The catalyst is typically pre-treated by calcination in air followed by reduction in a hydrogen stream at elevated temperatures (e.g., 350-500°C).

-

Reaction Setup: The isomerization is carried out in a fixed-bed reactor. The reactor is loaded with the prepared catalyst.

-

Reaction Conditions: n-Dodecane is fed into the reactor along with a stream of hydrogen. Typical reaction conditions include a temperature range of 200-350°C, a pressure of 1-5 MPa, and a specific weight hourly space velocity (WHSV) of the n-dodecane feed.

-

Product Collection: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid product, containing a mixture of dodecane isomers and unreacted n-dodecane, is collected for analysis.

-

Product Analysis: The composition of the liquid product is determined using gas chromatography-mass spectrometry (GC-MS). This allows for the identification and quantification of the different dodecane isomers produced.

Separation and Identification

Gas chromatography is the primary method for separating and identifying the complex mixtures of dodecane isomers found in fuel samples or resulting from synthesis.

Experimental Protocol: GC-MS Analysis of Dodecane Isomers

-

Sample Preparation: The liquid sample containing dodecane isomers is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

-

Gas Chromatograph Setup: A high-resolution gas chromatograph equipped with a capillary column (e.g., a non-polar column like DB-1 or a semi-polar column) is used. The oven temperature is programmed to ramp up over time (e.g., starting at 40°C and increasing to 300°C) to ensure the separation of isomers with different boiling points.

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized and carried onto the column by an inert carrier gas (e.g., helium or hydrogen).

-

Separation: As the sample travels through the column, the different isomers are separated based on their volatility and interaction with the stationary phase of the column.

-

Detection and Identification: The separated components elute from the column at different times (retention times) and enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each isomer. By comparing the retention times and mass spectra to known standards or libraries, the individual dodecane isomers can be identified and quantified.

Visualizations: Workflows and Relationships

Classification of Alkane Isomers

The structural diversity of dodecane isomers can be understood through a systematic classification based on their carbon chain structure. This logical relationship helps in categorizing the isomers and predicting their properties.

Caption: Logical classification of dodecane isomers.

Experimental Workflow for Isomer Analysis

The process of synthesizing, separating, and identifying dodecane isomers follows a structured experimental workflow. This diagram illustrates the key steps from synthesis to final analysis.

Caption: Experimental workflow for dodecane isomer analysis.

Methodological & Application

Application Note and Protocol: A Proposed Synthesis of 3,4-Diethyl-2,2-dimethylhexane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated hydrocarbon featuring a sterically hindered quaternary carbon center. The synthesis of such complex alkanes is of interest in various fields, including medicinal chemistry and material science, where precise control over molecular architecture is crucial. This document outlines a proposed two-step synthetic protocol for this compound, commencing with a Grignard reaction to construct the carbon skeleton, followed by a deoxygenation sequence. The described methodology is based on established organic chemistry principles for the formation of carbon-carbon bonds and the removal of hydroxyl groups.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Step 1: Grignard Reaction. The synthesis initiates with the nucleophilic addition of ethylmagnesium bromide to 3,3-dimethyl-2-butanone. This reaction forms the tertiary alcohol, 3,4-diethyl-2,2-dimethyl-3-hexanol, which contains the complete carbon framework of the target molecule.

-

Step 2: Deoxygenation via Dehydration and Hydrogenation. The tertiary alcohol is first dehydrated to a mixture of alkenes, primarily 3,4-diethyl-2,2-dimethyl-3-hexene. Subsequent catalytic hydrogenation of the alkene mixture yields the final saturated alkane, this compound.

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bars

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

3,3-Dimethyl-2-butanone

-

Sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Palladium on carbon (10%)

-

Hydrogen gas supply

Protocol 1: Synthesis of 3,4-Diethyl-2,2-dimethyl-3-hexanol (Grignard Reaction)

-

Preparation of Ethylmagnesium Bromide:

-

In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.0 equivalent).

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of ethyl bromide (1.05 equivalents) in anhydrous diethyl ether to the magnesium suspension. The reaction should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[1]

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly add a solution of 3,3-dimethyl-2-butanone (0.95 equivalents) in anhydrous diethyl ether to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

-

Purify the product by vacuum distillation or column chromatography.

-

Protocol 2: Synthesis of this compound (Dehydration and Hydrogenation)

-

Dehydration of the Tertiary Alcohol:

-

In a round-bottom flask, place the purified 3,4-diethyl-2,2-dimethyl-3-hexanol (1.0 equivalent).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkene mixture.

-

-

Hydrogenation of the Alkene:

-

Dissolve the crude alkene in ethanol (B145695) in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by distillation.

-

Data Presentation

| Step | Reactant 1 | Reactant 2 | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |

| 1 | 3,3-Dimethyl-2-butanone | Ethylmagnesium bromide | 3,4-Diethyl-2,2-dimethyl-3-hexanol | 15.8 | 12.6 | 80 | 95 |

| 2 | 3,4-Diethyl-2,2-dimethyl-3-hexanol | - | This compound | 11.4 | 9.7 | 85 | 98 |

Note: The data presented in this table are representative values and may vary based on experimental conditions.

Visualizations

Signaling Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Note: Gas Chromatography Analysis of 3,4-Diethyl-2,2-dimethylhexane

Introduction

3,4-Diethyl-2,2-dimethylhexane is a saturated branched alkane with the chemical formula C12H26. As a member of the dodecane (B42187) isomers, its analysis is relevant in the fields of petroleum geochemistry, fuel analysis, and as a reference compound in chemical synthesis. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile hydrocarbons due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID), a robust and highly sensitive detector for hydrocarbons.

Principle

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. The flame ionization detector (FID) then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for sensitive quantification.

Experimental Protocols

1. Sample Preparation

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a high-purity volatile solvent such as n-hexane or pentane.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

If the sample is a liquid, dilute it with n-hexane to a concentration expected to fall within the calibration range.

-

If the sample is a solid matrix, perform a suitable extraction (e.g., soxhlet or ultrasonic extraction) with n-hexane, followed by cleanup if necessary, and dilute the extract to the appropriate concentration.

-

2. Gas Chromatography (GC) Method

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

-

GC Parameters: The following table outlines the recommended GC conditions for the analysis of this compound.

| Parameter | Value |

| Column | Non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Split (split ratio 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |

| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (Nitrogen) | 25 mL/min |

3. Data Analysis

-

Qualitative Analysis: The retention time of the peak in the sample chromatogram is compared to the retention time of the this compound standard.

-

Quantitative Analysis: A calibration curve is generated by plotting the peak area of the calibration standards against their respective concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Expected Quantitative Data (Illustrative)

| Parameter | Expected Value |

| Retention Time | 10 - 15 minutes (dependent on exact GC conditions and column) |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Linearity (R²) | > 0.995 (for the calibration range of 1-100 µg/mL) |

Note: The values presented in Table 1 are illustrative and will need to be experimentally determined and validated for the specific instrument and conditions used.

Workflow Diagram

Application Notes and Protocols for NMR Spectroscopy of Saturated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including saturated hydrocarbons. Due to the low chemical shift dispersion and complex signal overlap often observed in the ¹H NMR spectra of alkanes and cycloalkanes, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is often essential for unambiguous spectral assignment and structure verification. These application notes provide a comprehensive overview and detailed protocols for the NMR analysis of saturated hydrocarbons.

Principles of NMR Spectroscopy of Saturated Hydrocarbons

Saturated hydrocarbons are characterized by sp³-hybridized carbon atoms and protons. The local electronic environment of each nucleus determines its chemical shift (δ), while interactions between neighboring nuclei give rise to spin-spin coupling (J-coupling), which results in signal splitting.

-

¹H NMR: Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The chemical shift is influenced by the degree of substitution, with methine protons (CH) appearing at a lower field than methylene (B1212753) (CH₂) and methyl (CH₃) protons.[2]

-

¹³C NMR: The chemical shift range for sp³-hybridized carbons in alkanes is broader than for protons, typically falling between 5 and 60 ppm.[3] The chemical shift is sensitive to branching and the substitution pattern of the carbon atom.[4][5]

Data Presentation: Characteristic NMR Data

The following tables summarize typical chemical shifts and coupling constants for saturated hydrocarbons.

Table 1: ¹H NMR Chemical Shifts for Saturated Hydrocarbons

| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |

| Primary (Methyl) | R-CH₃ | 0.7 - 1.3[1][6] |

| Secondary (Methylene) | R₂-CH₂ | 1.2 - 1.6[6] |

| Tertiary (Methine) | R₃-CH | 1.4 - 1.8[6] |

| Cycloalkanes | (CH₂)n | 0.2 - 1.9 |

Table 2: ¹³C NMR Chemical Shifts for Saturated Hydrocarbons

| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |

| Primary (Methyl) | R-CH₃ | 10 - 25 |

| Secondary (Methylene) | R₂-CH₂ | 20 - 45 |

| Tertiary (Methine) | R₃-CH | 25 - 50 |

| Quaternary | R₄-C | 30 - 50 |

Table 3: Typical ³J H-H Coupling Constants in Acyclic Alkanes

| Dihedral Angle (θ) | Conformation | Typical ³JHH (Hz) |

| ~60° | Gauche | 2 - 5 |

| ~180° | Anti | 8 - 12 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol 1: Standard Sample Preparation

-